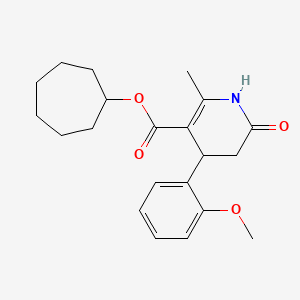

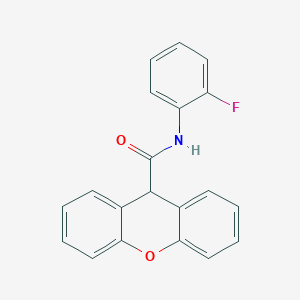

cycloheptyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related cycloheptapyridine derivatives involves strategic organic synthesis techniques, including palladium-catalyzed oxidative cyclization-alkoxycarbonylation processes and Hantzsch condensation methods. These processes enable the formation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives with satisfactory yields, showcasing the versatility and complexity of synthesizing such compounds (Bacchi et al., 2005); (Filipan-Litvić et al., 2007).

Molecular Structure Analysis

Crystal structure determination and X-ray diffraction studies reveal the molecular configurations of similar compounds, indicating monoclinic and triclinic crystal systems. These studies provide detailed insights into the bond lengths, valency angles, and hydrogen bonding, crucial for understanding the compound's molecular geometry and stability (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Reactions involving cycloheptapyridine derivatives demonstrate their reactivity with active methylene compounds, yielding products that further elucidate the compound’s chemical behavior and potential reactivity patterns. These reactions offer insights into the compound's synthetic versatility and functional group transformations (Wang & Imafuku, 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure Determination

Compounds related to "cycloheptyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate" have been synthesized and their structures determined using X-ray crystallography. For example, derivatives of cyclohepta[b]pyridine and cyclohepta[b]pyran have been synthesized, with their molecular structures revealing a boat shape for the cyclohepta ring and specific attachments for methoxy and carbonitrile groups (Moustafa & Girgis, 2007).

Heterocyclic Derivative Syntheses

Palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been used to synthesize various heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. This methodology highlights the potential for creating a range of compounds with varying substituents and structural complexity from gamma-oxoalkynes (Bacchi et al., 2005).

Reactions with Active Methylene Compounds

The reactivity of cyclohepta[b]pyrroles and related structures towards active methylene compounds has been explored, yielding diverse products depending on the nature of the methylene compound. These reactions have led to the synthesis of novel compounds with potential applications in various fields of chemistry (Wang & Imafuku, 2004).

Cycloaddition Reactions

Cycloaddition reactions, including peri-selective reactions, have been studied to understand the reactivity and potential applications of cyclohepta[b]furan derivatives. These reactions have been used to synthesize complex molecular structures with potential applications in materials science and synthetic chemistry (Yasunami et al., 1992).

Antifolate Properties

The synthesis and study of antifolate properties of novel compounds, including those related to the cycloheptyl structure, have been investigated. These studies provide insights into the potential therapeutic applications of these compounds in medicine (Degraw et al., 1992).

Eigenschaften

IUPAC Name |

cycloheptyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-14-20(21(24)26-15-9-5-3-4-6-10-15)17(13-19(23)22-14)16-11-7-8-12-18(16)25-2/h7-8,11-12,15,17H,3-6,9-10,13H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZRLMKUGPDUJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=CC=C2OC)C(=O)OC3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cycloheptyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)

![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)

![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)

![2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5546809.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)

![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)

![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)